NDMC101 Osteoclastogenesis Inhibitory Potency: Direct Head-to-Head IC50 Comparison with Optimized Derivatives
NDMC101 exhibits moderate inhibitory activity (IC50 ≈ 15 μM) against RANKL-induced osteoclast formation in RAW264.7 cells [1]. In a direct head-to-head study, derivatives 6d and 6i demonstrated a three-fold increase in potency, with IC50 values of 3.66 μM and 2.95 μM respectively, compared to NDMC101 at half-inhibitory concentration [2]. This quantifies the baseline activity of NDMC101 and establishes its role as a validated lead compound for SAR studies.
| Evidence Dimension | Half-inhibitory concentration (IC50) for RANKL-induced osteoclast formation |
|---|---|
| Target Compound Data | ≈ 15 μM |
| Comparator Or Baseline | Derivative 6d: 3.66 μM; Derivative 6i: 2.95 μM |
| Quantified Difference | ~3-fold increase in potency for 6d and 6i |
| Conditions | RAW264.7 cells, TRAP-staining assay |
Why This Matters
This direct comparative data validates NDMC101 as the appropriate baseline control when testing novel salicylanilide derivatives or assessing the impact of structural modifications on osteoclast inhibition.
- [1] Lee CC, Liu FL, Chen CL, Chen TC, Chang DM, Huang HS. Discovery of 5-(2',4'-difluorophenyl)-salicylanilides as new inhibitors of receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. Eur J Med Chem. 2015 Jun 15;98:115-26. View Source
- [2] Academia.edu. Discovery of 5-(2',4'-difluorophenyl)-salicylanilides as new inhibitors of receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis. 2015. View Source
